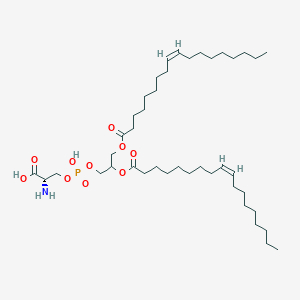
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of oleic acid with glycerol to form 2,3-bis(oleoyloxy)propyl derivatives. This is followed by phosphorylation using phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride under controlled conditions to introduce the phosphoryl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The phosphoryl group can be reduced to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphorylated amino acids, amides, and phosphine derivatives, which have various applications in biochemical research and industrial processes .
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Plays a role in studying cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of enzymes and proteins. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions play a crucial role in the compound’s biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
O-{(2S)-2,3-Bis(oleoyloxy)propoxyphosphoryl}-L-serine: Shares a similar structure but differs in the amino acid component.
(2R)-3-({(2S)-2,3-Dihydroxypropoxyphosphoryl}oxy)-2-(palmitoyloxy)propyl palmitate: Contains palmitoyloxy groups instead of oleoyloxy groups.
Uniqueness
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C42H78NO10P |
|---|---|
Peso molecular |
788.0 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38?,39-/m0/s1 |
Clave InChI |
WTBFLCSPLLEDEM-JXSVLSOPSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


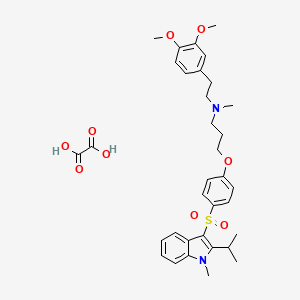


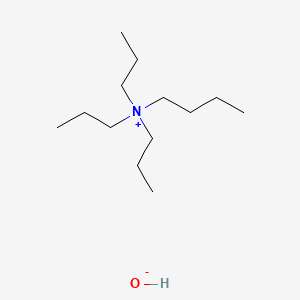


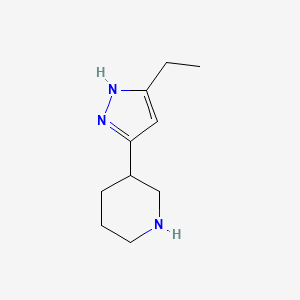

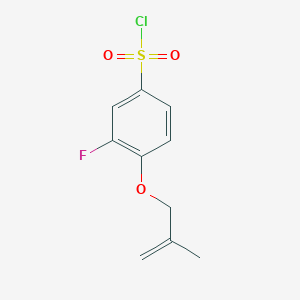
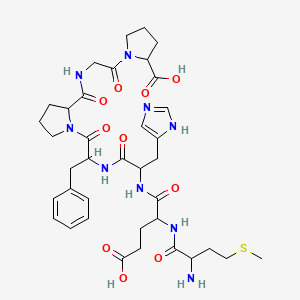
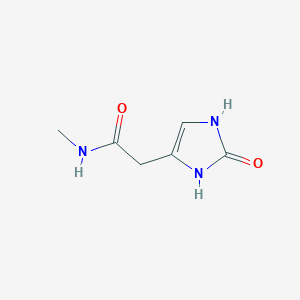

![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
